molecular formula C13H17N3O B11738402 N-(4-methoxybenzyl)-1,5-dimethyl-1H-pyrazol-3-amine CAS No. 1856022-61-1

N-(4-methoxybenzyl)-1,5-dimethyl-1H-pyrazol-3-amine

Cat. No.: B11738402
CAS No.: 1856022-61-1
M. Wt: 231.29 g/mol
InChI Key: NPIPUZGHTMBACO-UHFFFAOYSA-N
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Description

N-[(4-methoxyphenyl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methoxyphenyl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine typically involves the reaction of 4-methoxybenzyl chloride with 1,5-dimethyl-1H-pyrazol-3-amine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-[(4-methoxyphenyl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(4-methoxyphenyl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[(4-methoxyphenyl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The methoxyphenyl group can enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, contributing to its overall biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenyl)-1H-pyrazol-3-amine
  • 1,5-dimethyl-1H-pyrazol-3-amine
  • 4-methoxybenzylamine

Uniqueness

N-[(4-methoxyphenyl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine is unique due to the presence of both the methoxyphenyl and dimethylpyrazole groups. This combination can result in distinct chemical and biological properties compared to other similar compounds. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound for various applications .

Properties

CAS No.

1856022-61-1

Molecular Formula

C13H17N3O

Molecular Weight

231.29 g/mol

IUPAC Name

N-[(4-methoxyphenyl)methyl]-1,5-dimethylpyrazol-3-amine

InChI

InChI=1S/C13H17N3O/c1-10-8-13(15-16(10)2)14-9-11-4-6-12(17-3)7-5-11/h4-8H,9H2,1-3H3,(H,14,15)

InChI Key

NPIPUZGHTMBACO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C)NCC2=CC=C(C=C2)OC

Origin of Product

United States

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